molecular formula C18H19NO3S2 B3002146 Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-44-6

Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B3002146
CAS RN: 2034407-44-6
M. Wt: 361.47
InChI Key: FBQGWJWALMTFGT-UHFFFAOYSA-N
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Description

“Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound that contains a thiophene ring and a pyrrolidine ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrrolidine rings, along with the benzoyl and acetate groups . The exact structure would depend on the specific arrangement and bonding of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could contribute to its aromaticity and stability .

Scientific Research Applications

Organic Synthesis

  • Multicomponent Synthesis

    Methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate was synthesized through the condensation of several organic compounds. This showcases its use in complex organic syntheses (Dyachenko et al., 2015).

  • Novel Compound Synthesis

    The synthesis of various pyridine and fused pyridine derivatives was achieved starting from a compound that includes a thiophen-2-yl group, demonstrating the compound's utility in creating novel organic structures (Flefel et al., 2018).

Material Science

  • Conducting Polymer Synthesis: Research involved synthesizing soluble conducting polymers incorporating thiophen-2-yl units, highlighting the application in creating new materials with potential electronic uses (Variş et al., 2006).

Pharmacological Research

  • Antimicrobial Activity

    Compounds incorporating thiophen-2-yl and pyrrolidin-3-yl groups were synthesized and evaluated for their antimicrobial activities, offering potential in developing new antimicrobial agents (Patel & Patel, 2017).

  • Analgesic Activity

    Some derivatives containing the thiophen-2-yl group were tested for their analgesic and anti-inflammatory activities, contributing to the search for new pain management drugs (Doğruer et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have shown various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties .

properties

IUPAC Name

methyl 2-[1-(4-thiophen-3-ylbenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-17(20)12-24-16-6-8-19(10-16)18(21)14-4-2-13(3-5-14)15-7-9-23-11-15/h2-5,7,9,11,16H,6,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGWJWALMTFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1-(4-(thiophen-3-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

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